molecular formula C41H52NOPS B13644009 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13644009
M. Wt: 637.9 g/mol
InChI Key: QPLAXEFVCJZKLC-ABGZRASLSA-N
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Description

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, naphthalene, and phosphanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves multiple steps. One common approach is the regioselective benzannulation method, which includes the following steps :

    Stereoselective gem-dichlorocyclopropanation: of methyl angelate.

    Acylation: with aryl magnesium bromide (ArMgBr).

    Stereocontrolled introduction: of the 3,4-methylenedioxyphenyl group.

    Regiocontrolled benzannulation: to construct the naphthalene body segment.

    Suzuki-Miyaura cross-couplings: to install the right or left arms.

    Double alkynylation: to insert two legs.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene-substituted aromatic esters .

Scientific Research Applications

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme essential for the biosynthesis of arabinose in mycobacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(®-(2-(Di(adamantan-1-yl)phosphanyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of adamantane, naphthalene, and phosphanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C41H52NOPS

Molecular Weight

637.9 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-12-33-8-4-5-9-34(33)20-35)36-10-6-7-11-37(36)44(40-21-27-14-28(22-40)16-29(15-27)23-40)41-24-30-17-31(25-41)19-32(18-30)26-41/h4-13,20,27-32,38,42H,14-19,21-26H2,1-3H3/t27?,28?,29?,30?,31?,32?,38-,40?,41?,44?,45?/m1/s1

InChI Key

QPLAXEFVCJZKLC-ABGZRASLSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8

Origin of Product

United States

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